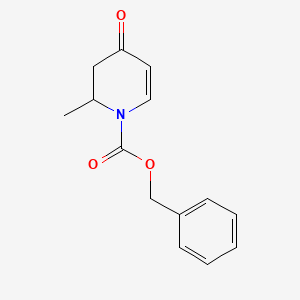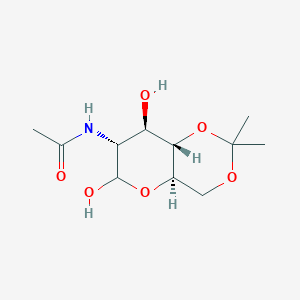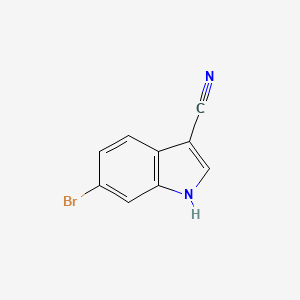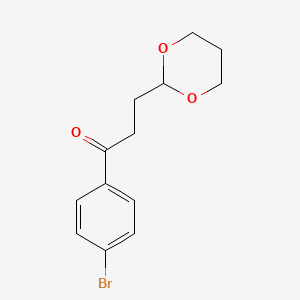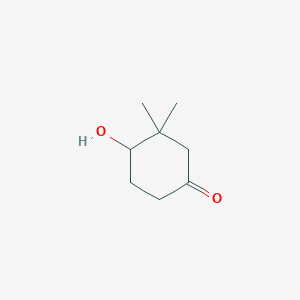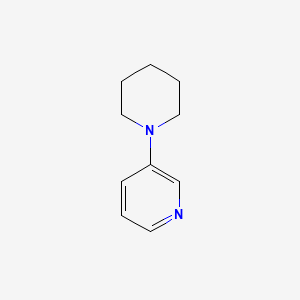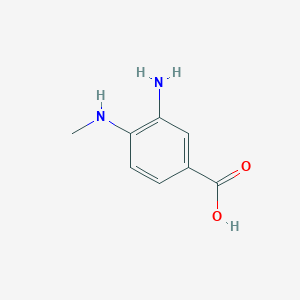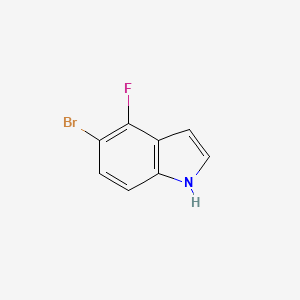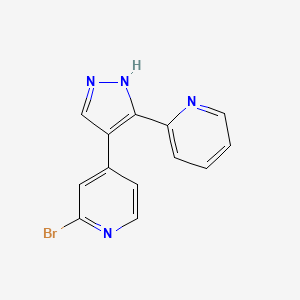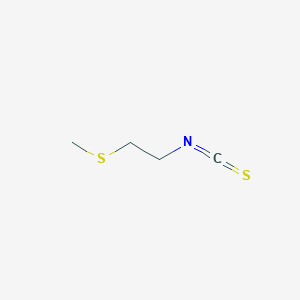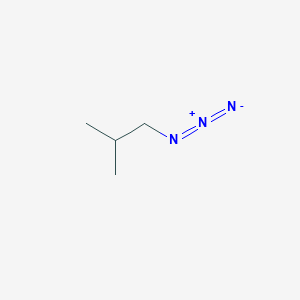
アジドイソブタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-isobutane is an organic compound characterized by the presence of an azido group (-N₃) attached to an isobutane backbone The azido group is a linear, polyatomic anion consisting of three nitrogen atoms
科学的研究の応用
Azido-isobutane has several scientific research applications:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: Employed in the development of high-performance molecular materials and functionalized molecular probes.
Biology and Medicine: Utilized in bioorthogonal click chemistry for labeling and imaging biomolecules.
作用機序
Target of Action
Azido-isobutane, similar to other azido compounds, is known for its high reactivity and versatility in chemical reactions . . Azido compounds are generally known to interact with various biological targets, depending on their structure and the biological system in which they are introduced .
Mode of Action
Azides are known for their ability to participate in click chemistry, a type of chemical reaction characterized by its bioorthogonality, biocompatibility, specificity, and rapid kinetics . In these reactions, azides can act as nucleophiles, reacting with various electrophiles to form new covalent bonds .
Biochemical Pathways
For instance, azides can be used as a bioorthogonal reporter moiety for site-specific labeling and functionalization of biomolecules . This allows for the probing of various biological processes, including the structure, dynamics, and localization of biomolecules .
Pharmacokinetics
For instance, Zidovudine, an azido-containing antiretroviral drug, has been shown to have improved bioavailability and pharmacokinetic parameters when delivered via lactoferrin nanoparticles .
Result of Action
For instance, azides can serve as “masked” amines, allowing for the formation of C-N bonds in nucleophilic substitution reactions .
Action Environment
It is known that the reactivity of azides can be tamed by intramolecular hydrogen bonding, allowing for site-selective conjugation of unhindered diazides .
準備方法
Synthetic Routes and Reaction Conditions: Azido-isobutane can be synthesized through the nucleophilic substitution reaction of isobutyl halides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The general reaction is as follows:
(CH₃)₂CHCH₂X+NaN₃→(CH₃)₂CHCH₂N₃+NaX
where X represents a halogen atom (e.g., chlorine or bromine).
Industrial Production Methods: In an industrial setting, the synthesis of azido-isobutane may involve continuous-flow processes to enhance efficiency and safety. The use of recyclable catalysts, such as Amberlyst-15, can facilitate the azidation of isobutyl alcohols to produce azido-isobutane in high yields .
化学反応の分析
Types of Reactions: Azido-isobutane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: Azido-isobutane can be reduced to isobutylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products:
Isobutylamine: Formed through reduction.
Triazoles: Formed through cycloaddition with alkynes.
類似化合物との比較
Azido-isobutane can be compared with other azido compounds, such as azido-benzene and azido-cyclohexane. While all these compounds contain the azido group, their reactivity and applications differ due to the nature of their respective backbones:
Azido-benzene: Used in the synthesis of aromatic azides and as a precursor for various heterocycles.
Azido-cyclohexane: Employed in the synthesis of cyclohexylamines and other nitrogen-containing compounds.
Azido-isobutane is unique due to its branched isobutane backbone, which imparts different steric and electronic properties compared to linear or aromatic azides. This uniqueness makes azido-isobutane particularly useful in specific organic synthesis and materials science applications .
特性
IUPAC Name |
1-azido-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-4(2)3-6-7-5/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMIKDVSNKOBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483016 |
Source


|
| Record name | azido-isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13686-31-2 |
Source


|
| Record name | azido-isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
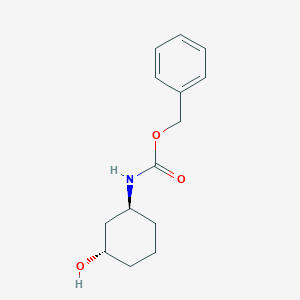
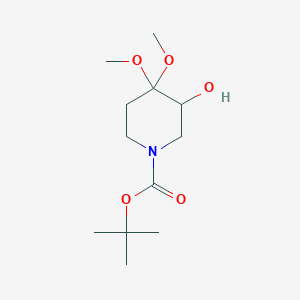
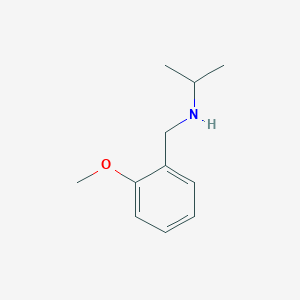
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)
